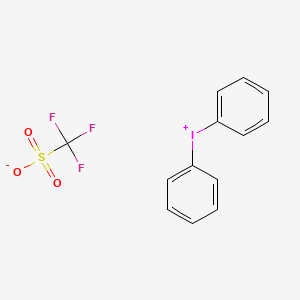

Diphenyliodonium trifluoromethanesulfonate

Description

Historical Context and Evolution of Hypervalent Iodine Reagents

The field of hypervalent iodine chemistry dates back to 1886, when German chemist C. H. C. Willgerodt prepared the first stable polyvalent organic iodine compound, (dichloroiodo)benzene (PhICl₂). nih.gove-bookshelf.deresearchgate.net This discovery was followed by the synthesis of other key iodine(III) reagents, including iodosylbenzene and (diacetoxyiodo)benzene (B116549) in 1892. e-bookshelf.de The first examples of diaryliodonium salts were reported shortly after in 1894 by C. Hartmann and V. Meyer. e-bookshelf.de

Despite these early discoveries, significant interest in the synthetic applications of these compounds did not surge until the latter half of the 20th century. The term "hypervalent" was formally proposed by J. I. Musher in 1969 to describe molecules with central atoms from groups 15-18 that exceed the standard octet of electrons in their valence shell. princeton.eduwiley-vch.de A renaissance in the field occurred in the late 1970s and early 1980s, driven by the realization that hypervalent iodine reagents could offer reactivity similar to toxic heavy metal reagents (like those based on lead, thallium, and mercury) but with much lower toxicity. princeton.edu This led to the development of a vast array of synthetic methodologies utilizing these compounds for various chemical transformations. beilstein-journals.orgacs.org

Classification and Structural Features of Diaryliodonium Salts

Diaryliodonium salts are iodine(III) compounds with the general structure [Ar¹-I⁺-Ar²]X⁻, where two aryl groups are attached to a central iodine atom, and X⁻ is a counter-anion. thieme-connect.com X-ray crystallographic studies have revealed that these salts typically adopt a T-shaped geometry, which is derived from a trigonal bipyramidal arrangement of electron pairs around the central iodine atom. beilstein-journals.orgrsc.org This structure features a three-center-four-electron (3c-4e) hypervalent bond involving one aryl group, the iodine atom, and the counter-anion in the apical positions. rsc.org

| Classification | Description | General Structure |

|---|---|---|

| Symmetrical | Both aryl groups attached to the iodine atom are identical. This is the most common type used in synthesis to avoid issues of regioselectivity. | [Ar-I⁺-Ar]X⁻ |

| Unsymmetrical | The two aryl groups attached to the iodine atom are different. These are often designed so that one aryl group is preferentially transferred over the other. beilstein-journals.org | [Ar¹-I⁺-Ar²]X⁻ |

| Acyclic | The two aryl groups and the iodine atom do not form a ring. This is the most common structural type. | Standard diaryliodonium salt structure. |

| Cyclic | The iodine atom is part of a ring structure that includes both aryl groups, which are linked together. These salts exhibit unique reactivity. rsc.orgrsc.org | A bridged biaryl system with an iodine atom. |

Structure

2D Structure

Properties

IUPAC Name |

diphenyliodanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQIJPBUMNWUKN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371865 | |

| Record name | Diphenyliodonium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66003-76-7 | |

| Record name | Diphenyliodonium triflate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66003-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyliodonium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyliodonium trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenyliodonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diphenyliodonium Trifluoromethanesulfonate

Direct Synthesis Approaches

Direct synthesis approaches offer the advantage of operational simplicity and atom economy by combining starting materials in a single reaction vessel to yield the desired product.

A direct and atom-economical approach to symmetrical diaryliodonium salts involves the reaction of arenes with molecular iodine. diva-portal.org In the case of diphenyliodonium (B167342) trifluoromethanesulfonate (B1224126), benzene (B151609) is reacted with iodine in the presence of an oxidant and a strong acid. diva-portal.org

A common protocol employs m-Chloroperbenzoic acid (m-CPBA) as the oxidant and trifluoromethanesulfonic acid (TfOH) as both the acid and the source of the triflate counteranion. diva-portal.org The reaction proceeds by the oxidation of iodine to a reactive iodine(III) species, which then undergoes electrophilic aromatic substitution with two equivalents of benzene.

Table 1: Representative Conditions for Synthesis from Benzene and Iodine

| Oxidant | Acid (equiv.) | Arene (equiv.) | Temperature (°C) | Time | Yield (%) | Reference |

| m-CPBA | TfOH (4) | Benzene (excess) | 80 | 10 min | 78 | diva-portal.org |

Note: This table is interactive and allows for sorting and filtering of data.

This method circumvents the need for pre-functionalized aryl iodides, making it a highly efficient route for the synthesis of symmetrical diaryliodonium salts. diva-portal.org

One-pot oxidative methods are among the most practical and widely used for synthesizing both symmetrical and unsymmetrical diaryliodonium triflates. These methods typically involve the oxidation of an iodoarene in the presence of another arene and trifluoromethanesulfonic acid.

The use of m-CPBA as an oxidant in a one-pot synthesis of diaryliodonium triflates is a well-established and efficient method. diva-portal.org The reaction of iodobenzene (B50100) and benzene with m-CPBA and trifluoromethanesulfonic acid in a solvent like dichloromethane (B109758) can produce diphenyliodonium triflate in high yield and with short reaction times. diva-portal.org Optimized conditions often involve using a slight excess of m-CPBA and multiple equivalents of TfOH to facilitate the electrophilic aromatic substitution step. diva-portal.org This protocol is applicable to a wide range of iodoarenes and arenes, allowing for the synthesis of various substituted diaryliodonium salts. diva-portal.org

Table 2: Optimization of the m-CPBA/TfOH One-Pot Synthesis

| m-CPBA (equiv.) | TfOH (equiv.) | Temperature (°C) | Time | Yield (%) | Reference |

| 1.1 | 3 | Room Temp | 10 min | 92 | diva-portal.org |

Note: This table is interactive and allows for sorting and filtering of data.

The high efficiency and operational simplicity of this one-pot protocol have made it a popular choice for the laboratory-scale synthesis of diaryliodonium triflates. diva-portal.org

Electrochemical methods provide an alternative, oxidant-free approach to the synthesis of diaryliodonium salts. This is achieved through the anodic oxidation of iodoarenes. In a typical setup, the electrolysis of iodobenzene and benzene is carried out in an undivided cell. This method avoids the use of chemical oxidants, thereby generating no chemical waste from the oxidant.

The reaction can be performed in a mixture of acetonitrile (B52724) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) with trifluoromethanesulfonic acid, without the need for additional electrolyte salts. The yield of diphenyliodonium trifluoromethanesulfonate is influenced by the stoichiometry of the reactants, with an increase in the amount of benzene leading to higher yields.

Table 3: Effect of Benzene Equivalents on Electrochemical Synthesis Yield

| Iodobenzene (equiv.) | Benzene (equiv.) | Yield (%) |

| 1.0 | 1.0 | 55 |

| 1.0 | 1.2 | 67 |

| 1.0 | 1.5 | 80 |

| 1.0 | 2.0 | 88 |

Note: This table is interactive and allows for sorting and filtering of data.

This electrochemical method has been demonstrated to be scalable, with successful syntheses performed on a 10 mmol scale, yielding several grams of the desired product.

The batch synthesis of diaryliodonium salts using oxidative methods can be highly exothermic, posing significant safety risks upon scale-up. nih.gov Flow chemistry offers a safer and more scalable alternative by providing superior control over reaction parameters such as temperature and mixing. nih.govacs.org

In a continuous-flow setup, solutions of the iodoarene and arene, the oxidant (e.g., m-CPBA), and trifluoromethanesulfonic acid are pumped through a microreactor. nih.gov The small dimensions of the reactor allow for efficient heat dissipation, mitigating the risks associated with the exothermic reaction. nih.gov This technique enables the gram-scale production of diaryliodonium salts with very short residence times, often on the order of seconds. nih.govacs.org

Table 4: Representative Flow Synthesis Parameters

| Substrates | Residence Time | Throughput | Yield (%) | Reference |

| Iodobenzene, Benzene | 2 - 60 s | Gram scale | 88 | nih.govworktribe.com |

Note: This table is interactive and allows for sorting and filtering of data.

The high scalability and safety of flow chemistry protocols make them particularly suitable for the industrial production of this compound. nih.gov

One-Pot Oxidative Methods

Indirect Synthesis Pathways

Indirect synthesis pathways involve multi-step procedures, often starting with the preparation of an iodine(III) precursor, followed by a ligand exchange reaction to form the diaryliodonium salt. These methods can be advantageous for the synthesis of unsymmetrical diaryliodonium salts with high regioselectivity.

A common indirect route begins with the oxidation of iodobenzene to form a stable iodine(III) intermediate, such as (diacetoxyiodo)benzene (B116549). This intermediate can then be reacted with benzene in the presence of trifluoromethanesulfonic acid. The triflic acid facilitates the ligand exchange, replacing the acetate (B1210297) groups with phenyl groups to yield diphenyliodonium triflate.

Another indirect approach involves the use of organometallic reagents. For instance, an iodoarene can be oxidized to an iodine(III) species, which is then reacted with an arylboronic acid in a one-pot, two-step procedure. While this method is often used for synthesizing diaryliodonium tetrafluoroborates, an in situ anion exchange with triflic acid can provide the corresponding triflates. This strategy offers excellent control over the regiochemistry of the final product, which is particularly useful for preparing unsymmetrical diaryliodonium salts.

A further example of an indirect pathway is the metathesis reaction of a diphenyliodonium salt with a different counteranion, such as chloride, with a source of the triflate anion like trimethylsilyl (B98337) triflate. This anion exchange reaction is typically straightforward and high-yielding.

These multi-step approaches, while potentially longer, offer greater flexibility and control in the synthesis of complex and unsymmetrical diaryliodonium triflates.

Anion Exchange Strategies to Obtain Trifluoromethanesulfonate Counterion

The trifluoromethanesulfonate (triflate or OTf) counterion is frequently desired for diaryliodonium salts due to the anion's influence on the salt's solubility and reactivity. lookchem.comdiva-portal.org Non-nucleophilic and weakly coordinating anions like triflate often prove superior to halide anions in many chemical applications. lookchem.comdiva-portal.org Consequently, anion exchange reactions represent a crucial and versatile strategy for the synthesis of this compound from other precursor iodonium (B1229267) salts. lookchem.comdiva-portal.org These methods can be broadly categorized into in situ exchanges performed during a one-pot synthesis and exchanges conducted on isolated iodonium salts.

Detailed research has established several effective protocols for this transformation. A common approach involves the synthesis of an intermediate diaryliodonium salt, such as a tosylate or tetrafluoroborate, which is then converted to the corresponding triflate salt without isolation of the intermediate. organic-chemistry.orgthieme-connect.de This in situ anion exchange is often achieved by adding triflic acid (TfOH) to the reaction mixture. thieme-connect.de For example, a direct synthesis of symmetric and unsymmetric electron-rich diaryliodonium tosylates can be readily followed by an in situ anion exchange to furnish the triflate salts in near-quantitative yields. thieme-connect.de Similarly, diaryliodonium tetrafluoroborates, which are popular in metal-catalyzed arylations, can be conveniently converted to the corresponding triflates through this in-pot exchange method. organic-chemistry.org

Alternatively, the anion exchange can be performed on a purified and isolated iodonium salt. In one documented procedure, diaryliodonium tosylate salts were converted to triflates by dissolving them in dichloromethane and washing the solution with an aqueous solution of sodium triflate (NaOTf). diva-portal.org To ensure the exchange was complete, this washing procedure was repeated multiple times. diva-portal.org Another highly efficient method involves the reaction of a diphenyliodonium halide, such as diphenyliodonium chloride, with trimethylsilyl triflate. epo.org This reaction, carried out in an organic solvent like methylene (B1212753) chloride at room temperature, proceeds to near completion, yielding the desired diphenyliodonium triflate in a very high yield of 96%. epo.org In some synthetic routes, an initial product is formed with a different counterion as a direct result of the reagents used, and a subsequent anion exchange is necessary to afford the final triflate product. diva-portal.orgdiva-portal.org For instance, one-pot reactions developed by Kitamura and coworkers yielded diphenyliodonium triflate in 71-78% yields after performing a necessary anion exchange step. diva-portal.orgdiva-portal.org

The following table summarizes various reported anion exchange strategies to produce this compound and related diaryliodonium triflates.

| Initial Iodonium Salt | Triflate Source | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Diphenyliodonium Chloride | Trimethylsilyl triflate | Methylene chloride, 22°C, 15h | 96 | epo.org |

| Diaryliodonium Tosylates | Sodium triflate (aq. solution) | Dichloromethane, repeated washings | Not specified, but "full anion exchange" noted | diva-portal.org |

| Diaryliodonium Tosylates (in situ) | Triflic acid (TfOH) | One-pot synthesis | Near quantitative | thieme-connect.de |

| Diaryliodonium Tetrafluoroborates (in situ) | Triflic acid (TfOH) | One-pot synthesis | Not specified | organic-chemistry.org |

| Diphenyliodonium salt (unspecified precursor) | Unspecified (anion exchange step) | One-pot, CF3COOH, 20 h, 36-38 °C | 78 | diva-portal.org |

| Diphenyliodonium salt (unspecified precursor) | Unspecified (anion exchange step) | One-pot, CF3COOH, 72 h, 40 °C | 71 | diva-portal.org |

Mechanistic Investigations of Reactions Involving Diphenyliodonium Trifluoromethanesulfonate

General Principles of Aryl Transfer from Diaryliodonium Salts

Diaryliodonium salts, including diphenyliodonium (B167342) trifluoromethanesulfonate (B1224126), are versatile reagents capable of transferring an aryl group through several distinct mechanistic pathways. nih.govpdx.edu The operative mechanism is highly dependent on the reaction conditions, the nature of the nucleophile, and the presence or absence of a metal catalyst.

In metal-free conditions, the most common pathway involves the formation of a λ³-iodane intermediate. pdx.edu A nucleophile attacks the electrophilic iodine(III) center, leading to a T-shaped intermediate. This is followed by reductive coupling (often referred to as ligand coupling) between the nucleophile and one of the aryl groups, which releases the arylated product and an iodoarene.

Other potential metal-free pathways include:

Radical Mechanisms : Single electron transfer (SET) can lead to the homolytic cleavage of the diaryliodonium salt, generating aryl radicals or λ³-iodane radical anions that participate in the arylation process. nih.govresearchgate.net

Aryne Formation : Under strongly basic conditions, diaryliodonium salts with ortho-hydrogens can undergo elimination to form highly reactive aryne intermediates. diva-portal.org

In metal-catalyzed reactions, diaryliodonium salts act as potent oxidants and electrophilic aryl sources. The mechanism typically involves an oxidative addition/reductive elimination cycle with a transition metal catalyst, such as palladium or copper. researchgate.net

A critical aspect of reactions involving unsymmetrical diaryliodonium salts is chemoselectivity —the preferential transfer of one aryl group over the other. This selectivity is primarily governed by electronic and steric factors. pdx.edubeilstein-journals.org Generally, in metal-free reactions, the more electron-deficient aryl group is transferred to the nucleophile. beilstein-journals.org Conversely, in many transition-metal-catalyzed cross-coupling reactions, there is a tendency to transfer the more electron-rich or less sterically hindered aryl group. researchgate.net

Role of the Trifluoromethanesulfonate Anion in Reaction Mechanisms

The counterion, or anion, of the diaryliodonium salt plays a pivotal, though often indirect, role in the reaction mechanism. The trifluoromethanesulfonate (CF₃SO₃⁻), commonly known as triflate (OTf⁻), is particularly effective due to its specific chemical properties. researchgate.netnih.gov

The triflate anion is characterized as a weakly coordinating and non-nucleophilic species. mdpi.com This means it has a very low tendency to form a strong covalent bond with the iodine center or other cationic species in the reaction. In solution, diphenyliodonium trifluoromethanesulfonate exists as a dissociated or loosely associated ion pair. This dissociation is crucial as it ensures the high electrophilicity of the diphenyliodonium cation, leaving it fully available to interact with nucleophiles or metal catalysts. diva-portal.org The ligand exchange between the triflate anion and an incoming nucleophile is considered to be a facile process. diva-portal.org The choice of a non-interfering anion like triflate is often deliberate to prevent it from competing with the desired nucleophile or influencing the catalytic cycle. nih.gov

The non-nucleophilic and stable nature of the triflate anion is instrumental in stabilizing cationic intermediates that are central to many reaction mechanisms. diva-portal.org In palladium-catalyzed cycles, for example, the formation of cationic palladium species can accelerate the reaction. nih.gov The triflate anion can effectively balance the charge of these cationic intermediates without coordinating strongly to the metal center, thereby preserving its catalytic activity. In its absence, more coordinative anions could potentially bind to the metal, inhibiting substrate association and slowing or halting the catalytic turnover. The use of triflic acid in the one-pot synthesis of diaryliodonium salts underscores the anion's stability and suitability for generating these electrophilic reagents under demanding oxidative and acidic conditions. acs.org

Detailed Mechanistic Studies of Specific Reactions

This compound is an excellent coupling partner in palladium-catalyzed reactions, largely due to its capacity to act as a strong oxidant, enabling catalytic cycles that involve higher oxidation states of palladium. acs.org While the traditional Pd(0)/Pd(II) cycle is common in cross-coupling chemistry, the use of diaryliodonium salts frequently gives access to a Pd(II)/Pd(IV) manifold. sigmaaldrich.com

The Pd(II)/Pd(IV) catalytic cycle is a plausible mechanism for a variety of C–H arylation reactions using diaryliodonium salts. mdpi.com This pathway is distinct from many cross-coupling reactions that start from Pd(0) and involve oxidative addition of an aryl halide. The general sequence of the Pd(II)/Pd(IV) manifold is as follows:

Oxidation : A Pd(II) species reacts with the diphenyliodonium salt in an oxidative addition step. The diaryliodonium salt oxidizes the palladium center from +2 to +4, transferring one of the phenyl groups to create a Pd(IV)-aryl intermediate.

C–H Activation/Coordination : The substrate, often an arene or heteroarene, coordinates to the highly electrophilic Pd(IV) center. This is followed by C–H bond activation, forming a new Pd-C bond and generating a palladacycle intermediate.

Reductive Elimination : The final step is a reductive elimination from the Pd(IV) center, forming the C-C bond of the arylated product. This step regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle.

This mechanism has been proposed for several palladium-catalyzed C-H arylations. For instance, the C8 arylation of quinoline-N-oxides and the C2 arylation of benzothiazoles with aryl(mesityl)iodonium triflates are thought to proceed via this Pd(II)/Pd(IV) pathway. mdpi.com

| Substrate | Arylating Agent | Catalyst System | Proposed Key Steps | Reference |

|---|---|---|---|---|

| Quinoline-N-oxides | Aryl(mesityl)iodonium triflates | Pd(OAc)₂ in AcOH | Oxidative addition to Pd(II), C8-H activation, Reductive elimination from Pd(IV) | mdpi.com |

| Benzothiazole | Diaryliodonium triflates | PdBr₂ / dppp | Oxidative addition to Pd(II), C2-H activation, Reductive elimination from Pd(IV) | mdpi.com |

| Silyloxy furans | Aryl(mesityl)iodonium hexafluorophosphates | Pd Catalyst | Generation of Pd-aryl intermediate, C-H activation to afford Pd(IV), Reductive elimination | mdpi.com |

Palladium-Catalyzed Processes

Reductive Elimination Pathways

Reductive elimination is a fundamental step in many organometallic catalytic cycles where the metal center's oxidation state decreases as a new covalent bond forms between two ligands. wikipedia.org In reactions involving diaryliodonium salts like this compound, this pathway is particularly relevant in the context of metal-catalyzed arylations. beilstein-journals.orgnih.gov The process typically follows an initial oxidative addition of the diaryliodonium salt to a metal center. beilstein-journals.orgmdpi.com

For instance, in palladium-catalyzed reactions, a Pd(II) species can undergo oxidative addition with the diaryliodonium salt to form a highly electrophilic Pd(IV)-aryl intermediate. mdpi.com This intermediate then reacts with the nucleophile. The final product is subsequently formed through reductive elimination, which regenerates the Pd(II) catalyst. mdpi.com Similarly, copper-catalyzed reactions may proceed through the formation of a Cu(III)-aryl intermediate, which, after subsequent steps, undergoes reductive elimination to yield the N-arylated product. mdpi.com The transfer of an aryl group from the diaryliodonium salt with the simultaneous release of an aryl iodide (ArI) is a key feature of this reductive elimination at the iodine(III) center. nih.gov For mononuclear reductive elimination to occur, the ligands being eliminated must be positioned cis to each other on the metal's coordination sphere. wikipedia.org

Metal-Free Arylation Mechanisms

This compound is a versatile reagent for arylation reactions that can proceed without a transition metal catalyst. diva-portal.orgmdpi.com These metal-free conditions offer advantages in terms of cost and reduced toxicity. mdpi.com The mechanism of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Generally, two predominant pathways are considered: nucleophilic aromatic substitution and mechanisms involving aryl migration. beilstein-journals.orgdiva-portal.org In metal-free reactions, the chemoselectivity is often governed by electronic factors, where the most electron-deficient aryl group of the iodonium (B1229267) salt is preferentially transferred to the nucleophile. ncl.ac.uknih.gov

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA_r_) is a key mechanism in metal-free arylations with diaryliodonium salts. diva-portal.org This pathway involves the attack of a nucleophile on the carbon atom of the aromatic ring attached to the iodine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. diva-portal.org The reaction requires the presence of activating groups, typically strong electron-withdrawing groups, on the aromatic ring to stabilize this intermediate. diva-portal.org The subsequent departure of the iodoarene leaving group yields the final arylated product. diva-portal.org

A specific example involves a sulfonyl-directed nucleophilic aromatic substitution pathway. beilstein-journals.org In this process, under basic conditions, the triflate anion can be extracted, leading to an intermediate that facilitates the intramolecular attack by a nucleophile. beilstein-journals.org The final products are obtained after the dissociation of the trifluoromethanesulfonyl (SO₂CF₃) leaving group. beilstein-journals.org

Aryl Migration Mechanisms

Intramolecular aryl migration represents another significant metal-free pathway for reactions involving diaryliodonium salts. beilstein-journals.orgnih.gov This mechanism is particularly useful for synthesizing specific structural motifs, such as ortho-iodo diaryl ethers. beilstein-journals.org For example, trifluoromethanesulfonate-substituted diaryliodonium salts can undergo intramolecular aryl migration under basic conditions. beilstein-journals.org Mechanistic studies, including crossover experiments, have confirmed the intramolecular nature of this aryl transfer. beilstein-journals.org

The process is believed to proceed via a sulfonyl-directed nucleophilic aromatic substitution pathway where a base facilitates the formation of a cationic trifluoromethanesulfonyl group intermediate, which then undergoes aryl migration. beilstein-journals.org A similar intramolecular aryl rearrangement has been observed in coumarin-based aryliodonium salts, enabling the formation of C(sp²)–O bonds without a metal catalyst. beilstein-journals.org

Radical Pathways and Single Electron Transfer (SET) Processes

Beyond ionic pathways, reactions involving this compound can also proceed through radical mechanisms, often initiated by a single electron transfer (SET) event. nih.govchemrxiv.org The involvement of radicals has been confirmed in certain arylation and aryl sulfonylation reactions where the presence of radical scavengers completely inhibits product formation. nih.gov These pathways are especially prevalent in photochemically induced reactions. chemrxiv.org

Generation of Aryl Radicals

Aryl radicals can be generated from diphenyliodonium salts under mild, photocatalyst-free conditions. chemrxiv.org Irradiation with light, such as from purple LEDs, can induce the formation of aryl radicals in the presence of various Lewis bases. chemrxiv.org N-methylpyrrole and phosphines have been shown to be effective activators for this transformation. chemrxiv.org The process involves the Lewis base acting as a sole activator for the diaryliodonium salt. chemrxiv.org The generated aryl radicals can then be trapped by various reagents, such as diboron (B99234) pinacol (B44631) ester (B₂Pin₂), to form new carbon-boron bonds, confirming their generation. chemrxiv.org

The general scheme for this process can be summarized as follows:

Activation of the diaryliodonium salt by a Lewis base under light irradiation.

Single electron transfer to the iodonium salt.

Fragmentation of the resulting radical anion to produce an aryl radical and an iodoarene.

| Pathway | Initiator/Catalyst | Key Intermediate | Characteristics |

| Reductive Elimination | Transition Metals (e.g., Pd, Cu) | High-valent metal-aryl species (e.g., Pd(IV), Cu(III)) mdpi.com | Follows oxidative addition; common in catalytic cycles; regenerates metal catalyst. wikipedia.orgmdpi.com |

| Nucleophilic Aromatic Substitution (SNA_r) | Metal-Free (Base promoted) | Meisenheimer Complex diva-portal.org | Electron-withdrawing groups on the aryl ring are often required; proceeds via an addition-elimination sequence. diva-portal.org |

| Aryl Migration | Metal-Free (Base promoted) | Cationic trifluoromethanesulfonyl group beilstein-journals.org | Intramolecular process; atom-efficient. beilstein-journals.org |

| Radical (SET) | Light / Lewis Bases | Aryl Radical (Ar•) chemrxiv.org | Can be photocatalyst-free; reaction is often inhibited by radical scavengers. nih.govchemrxiv.org |

Radical Initiator Role

Diphenyliodonium salts, including the triflate, play a crucial role as radical initiators, particularly in photopolymerization reactions. researchgate.net In three-component photoinitiator systems, which typically consist of a photosensitizer (like methylene (B1212753) blue), an electron donor (an amine), and an iodonium salt, the diphenyliodonium salt acts as an electron acceptor or scavenger. researchgate.net

The mechanism involves the photosensitizer absorbing light and reaching an excited state. It then interacts with the electron donor to form radicals. The diaryliodonium salt serves two main functions:

It reacts with inactive terminating radicals (e.g., dye-based radicals) to regenerate the original photosensitizer and simultaneously produce a new, active phenyl radical that can initiate polymerization. researchgate.net

This role as a co-initiator or accelerator is vital for improving the kinetics and final monomer conversion in photopolymerization. researchgate.net

Computational Chemistry Approaches (e.g., DFT Calculations) in Mechanistic Elucidation

DFT calculations have been instrumental in mapping the potential energy surfaces of reactions involving diaryliodonium salts. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed reaction profiles. These profiles help to identify the most likely mechanistic pathways by comparing the activation energies of competing routes, such as ligand coupling versus aryne formation. researchgate.netdiva-portal.org For instance, in O-arylations with diaryliodonium salts, DFT calculations have been used to propose novel mechanisms for aryne formation and to understand the factors that favor product formation through ligand coupling. diva-portal.org

Computational studies also allow for the investigation of transient species that are difficult or impossible to observe experimentally. The geometries of intermediates and transition states can be optimized, providing a three-dimensional picture of the reaction progress. This has been particularly valuable in understanding the nuances of arylation reactions, where subtle changes in substrate or reagent structure can significantly impact the outcome. Furthermore, DFT can be used to probe the influence of solvents and counterions on the reaction mechanism, offering a more complete picture of the reaction dynamics in a condensed phase. chemrxiv.org

A primary application of DFT in mechanistic studies is the calculation of energy barriers (activation energies) for various elementary steps in a reaction. By locating and characterizing the transition state (TS) structures, which represent the highest energy point along a reaction coordinate, the feasibility of a proposed mechanistic step can be quantitatively assessed. For arylation reactions with diaryliodonium salts, DFT calculations have been used to compare the energy barriers of different pathways, such as the direct nucleophilic attack on the ipso-carbon versus a pathway involving a T-shaped intermediate. nih.gov

In the context of O-arylation of phenols with unsymmetrical diaryliodonium salts, DFT calculations have revealed the free-energy profiles and optimized structures of the T-shaped complexes and transition states. nih.gov These calculations have shown that the energy barrier for the ligand coupling step is a critical determinant of the reaction's chemoselectivity. The analysis of transition state structures often reveals key geometric parameters, such as the lengths of the forming and breaking bonds, which provide insight into the nature of the transformation. For example, in the arylation of anilines, the elongation of the Iodine-Carbon bond in the transition state has been computationally observed. nih.gov

The table below presents hypothetical, yet representative, data derived from DFT studies on arylation reactions, illustrating the comparison of energy barriers for competing pathways.

| Reaction Pathway | Reactant Complex (kcal/mol) | Transition State (kcal/mol) | Energy Barrier (kcal/mol) |

| Ligand Coupling (Aryl Group 1 transfer) | 0.0 | 25.5 | 25.5 |

| Ligand Coupling (Aryl Group 2 transfer) | 0.0 | 28.2 | 28.2 |

| Aryne Formation | 0.0 | 32.0 | 32.0 |

This interactive table demonstrates how DFT calculations can quantify the energetic favorability of one pathway over another, thereby explaining observed product distributions.

DFT calculations, often combined with methods like Natural Bond Orbital (NBO) analysis, provide profound insights into the electronic structure and bonding of molecules involved in a reaction. This is particularly useful for understanding the nature of the hypervalent iodine bond in diaryliodonium salts and how it changes during the course of a reaction. The generally accepted mechanism for nucleophile arylation involves a reversible ligand substitution on the iodine(III) center, followed by a rate-determining ligand coupling step. chemrxiv.org

Computational studies have helped to characterize the key reactive intermediates in these reactions, such as the T-shaped Ar₂I-Nu species. nih.gov In this intermediate, the nucleophile (Nu) and one of the aryl groups occupy the axial positions of a trigonal bipyramidal geometry around the central iodine atom, engaging in a three-center-four-electron (3c-4e) bond. DFT calculations can elucidate the stability of these intermediates and the electronic factors that influence their reactivity. For example, the relative energies of different T-shaped intermediates in reactions with unsymmetrical diaryliodonium salts can be calculated to predict which aryl group will preferentially be transferred. nih.gov

Furthermore, computational analysis of the frontier molecular orbitals (HOMO and LUMO) of the reactants and intermediates can explain their reactivity patterns. The interaction between the HOMO of the nucleophile and the LUMO of the diaryliodonium salt is a key factor in the initial stages of the reaction. NBO analysis can also quantify the charge distribution on different atoms, helping to understand the polarization of bonds and the stabilization of charges in transition states. chemrxiv.org These computational tools have been pivotal in refining the mechanistic understanding of arylation reactions, moving beyond simple Lewis structures to a more nuanced quantum mechanical description.

Applications of Diphenyliodonium Trifluoromethanesulfonate in Organic Synthesis

Arylation Reactions

Arylation reactions are fundamental processes for introducing aryl groups into organic molecules. Diphenyliodonium (B167342) trifluoromethanesulfonate (B1224126) serves as an excellent phenyl source in these transformations, offering advantages such as mild reaction conditions and compatibility with a diverse array of functional groups.

The construction of carbon-carbon bonds is a central theme in organic synthesis. Diphenyliodonium trifluoromethanesulfonate has been extensively utilized in the formation of C-C bonds through various arylation strategies, enabling the synthesis of biaryls, arylated carbonyl compounds, and other important structural motifs.

Cross-coupling reactions are a powerful class of reactions for the formation of C-C bonds. This compound has been successfully employed as a coupling partner in both metal-catalyzed and metal-free cross-coupling reactions.

Metal-Catalyzed Cross-Coupling:

Palladium and copper complexes are the most common catalysts for cross-coupling reactions involving diaryliodonium salts. These catalysts facilitate the transfer of an aryl group from the iodonium (B1229267) salt to a variety of substrates. For instance, palladium-catalyzed cross-coupling reactions of organoboron compounds with diphenyliodonium salts can be achieved under mild, aqueous conditions, even at ambient temperature and in the absence of a base. acs.org This highlights the high reactivity of iodonium salts as coupling partners.

In a notable application, palladium-catalyzed direct arylation of 2-phenylimidazo[1,2-a]pyridine (B181562) with diphenyliodonium triflate using Pd(OAc)₂ as the catalyst and K₂CO₃ as the base in DMF at 100 °C resulted in selective C3-phenylation in 91% yield. mdpi.com Similarly, copper(II) triflate has been shown to catalyze the direct arylation of electron-rich arenes with diaryliodonium salts, proceeding through a modified Friedel-Crafts reaction mechanism. researchgate.net

| Catalyst | Substrate | Arylating Agent | Conditions | Product | Yield (%) | Reference |

| Pd(OAc)₂ | 2-Phenylimidazo[1,2-a]pyridine | Diphenyliodonium triflate | K₂CO₃, DMF, 100 °C, 24 h | 2,3-Diphenylimidazo[1,2-a]pyridine | 91 | mdpi.com |

| Cu(OTf)₂ | Electron-rich arenes | Diaryliodonium salts | - | Biphenyls | - | researchgate.net |

| Pd(PPh₃)₄ or Pd(OAc)₂ | Phenylboronic acid | Diphenyliodonium tetrafluoroborate | Aqueous conditions, rt | Biphenyl | ~100 | acs.org |

Metal-Free Cross-Coupling:

The development of metal-free cross-coupling reactions is a significant goal in sustainable chemistry. This compound has proven to be an effective arylating agent in such systems. These reactions often proceed under thermal or photolytic conditions. For example, the arylation of vinyl pinacol (B44631) boronates with diaryliodonium salts can be achieved in the absence of a metal catalyst at 100 °C in a sealed tube. beilstein-journals.org The reaction requires a base, such as K₂CO₃ or Li₂CO₃, to proceed. beilstein-journals.org

Metal-free approaches offer a valuable alternative to transition-metal-catalyzed methods, avoiding the costs and potential toxicity associated with heavy metals. beilstein-journals.org

The α-arylation of carbonyl compounds is a crucial transformation for the synthesis of valuable building blocks in medicinal chemistry and materials science. mdpi.com this compound is a widely used reagent for this purpose, reacting with enolates or silyl (B83357) enol ethers to afford α-aryl carbonyl compounds.

The reaction of lithium enolates of cyclic ketones (with ring sizes from 5 to 8) with diphenyliodonium triflate, in the presence of stoichiometric amounts of copper cyanide, yields the corresponding α-phenylated or α,α'-diphenylated ketones. lookchem.com Interestingly, the degree of arylation can be dependent on the ring size of the ketone. mdpi.com For instance, 5-membered cyclic ketones tend to undergo diarylation, while larger rings favor monoarylation. mdpi.com

The arylation can also be performed under metal-free conditions. For example, the reaction of 1,3-dicarbonyl compounds with diphenyliodonium salts in the presence of a base like t-BuOK in t-BuOH can provide α-phenylated products. mdpi.com

| Carbonyl Substrate | Arylating Agent | Conditions | Product | Yield (%) | Reference |

| Cyclic Ketone Enolates | Diphenyliodonium triflate | CuCN | α-Phenylated Ketones | - | mdpi.comlookchem.com |

| 1,3-Dicarbonyls | Diphenyliodonium salts | t-BuOK, t-BuOH | α-Phenylated Dicarbonyls | - | mdpi.com |

| Ester Enolates | Diphenyliodonium chloride | t-BuOK, t-BuOH, reflux | α-Arylated Esters | 28-70 | mdpi.com |

The direct C-H arylation of heteroaromatic compounds is a highly atom-economical method for the synthesis of functionalized heterocycles, which are prevalent in pharmaceuticals and agrochemicals. mdpi.com this compound has been extensively used as the aryl source in these reactions, often catalyzed by palladium or copper.

For example, the palladium-catalyzed direct arylation of 2-phenylimidazo[1,2-a]pyridine with diphenyliodonium triflate leads to selective C3-phenylation. mdpi.com Copper-catalyzed C2 arylation of tryptophol (B1683683) and tryptophan derivatives with diaryliodonium triflates has also been reported. mdpi.com Furthermore, the unmasked 2-phenylquinazolin-4(3H)-one can be N-phenylated with diphenyliodonium triflate using a copper(I) catalyst. mdpi.com

Metal-free conditions have also been developed for the arylation of heteroarenes. nih.gov These methods often utilize basic conditions to promote the reaction.

| Heteroaromatic Substrate | Catalyst | Arylating Agent | Product | Yield (%) | Reference |

| 2-Phenylimidazo[1,2-a]pyridine | Pd(OAc)₂ | Diphenyliodonium triflate | C3-Phenylated product | 91 | mdpi.com |

| Tryptophol derivatives | Cu(OTf)₂ or Cu(CH₃CN)₄PF₆ | Diaryliodonium triflates | C2-Arylated product | - | mdpi.com |

| 2-Phenylquinazolin-4(3H)-one | CuI/ligand | Diphenyliodonium triflate | N-Phenylated product | 93 | mdpi.com |

| 2-Pyridinones | - (Metal-free) | Diaryliodonium triflates | N-Arylated pyridinones | 33-94 | nih.gov |

Intramolecular arylation reactions using diaryliodonium salts provide a powerful strategy for the synthesis of cyclic compounds. nih.gov These reactions can be promoted by transition metals or proceed under metal-free conditions. nih.gov A notable example is the copper-catalyzed C3-H arylation-cyclization cascade of tryptophol and tryptophan derivatives with diaryliodonium salts to furnish pyrroloindoline structures. mdpi.com

The unique reactivity of diaryliodonium salts can be harnessed in cascade reactions, enabling the formation of complex polycyclic systems in a single step. nih.gov For instance, vicinal functional groups on the diaryliodonium salt can participate in arylation followed by cyclization. nih.gov

Double arylation strategies offer an efficient route to introduce two aryl groups into a molecule in a single operation. This compound has been employed in such transformations. A one-pot double arylation of naphthols has been developed, involving a sequential Csp²-Csp²/O-Csp² bond formation. nih.govfrontiersin.org This reaction proceeds through the generation of naphthyl radicals which then react with the diaryliodonium salt. nih.gov

The scope of this double arylation has been explored with various substituted naphthols and diaryliodonium salts, providing access to a range of doubly arylated products. nih.govfrontiersin.org For example, the reaction of 2-naphthol (B1666908) with diphenyliodonium triflate affords 2-phenoxy-1-phenylnaphthalene. nih.govfrontiersin.org

| Substrate | Arylating Agent | Product | Yield (%) | Reference |

| 2-Naphthol | Diphenyliodonium triflate | 2-Phenoxy-1-phenylnaphthalene | 74 | frontiersin.org |

| Naphthalen-1-ol | Diphenyliodonium triflate | 1-Phenoxy-4-phenylnaphthalene | 47 | frontiersin.org |

| 3-Bromonaphthalen-2-ol | Diphenyliodonium triflate | 3-Bromo-2-phenoxy-1-phenylnaphthalene | 72 | frontiersin.org |

| [2,2'-Binaphthalen]-6-ol | Diphenyliodonium triflate | 6-Phenoxy-5-phenyl-2,2'-binaphthalene | 66 | nih.govfrontiersin.org |

| 6-(4-Fluorophenyl)naphthalen-2-ol | Diphenyliodonium triflate | 6-(4-Fluorophenyl)-2-phenoxy-1-phenylnaphthalene | 71 | nih.govfrontiersin.org |

Carbon-Heteroatom Bond Formation

The construction of carbon-heteroatom bonds is a fundamental operation in organic chemistry, crucial for the synthesis of pharmaceuticals, agrochemicals, and materials. This compound serves as an efficient phenyl group donor to a variety of heteroatom nucleophiles.

Metal-free N-arylation using diaryliodonium salts provides a direct route to synthesize arylamines and N-aryl heterocycles, which are prevalent motifs in biologically active compounds. Diphenyliodonium triflate has been successfully employed in the phenylation of a wide range of nitrogen nucleophiles, from simple aliphatic amines to complex heterocyclic structures. nih.gov These reactions can proceed without a transition-metal catalyst, often requiring only heat or a simple base. For instance, various aliphatic primary amines can be converted to their N-phenyl derivatives in moderate to good yields. nih.gov The scope extends to important heterocyclic scaffolds; for example, 2-phenylquinazolin-4(3H)-one can be N-phenylated in high yield using a copper(I) iodide catalyst in DMF at 130 °C. acs.org

Table 1: Examples of N-Arylation using Diphenyliodonium Salts

| Substrate | Arylating Agent | Conditions | Product | Yield |

| Aliphatic Primary Amines | Diphenyliodonium Triflate | Dioxane, 110 °C | N-Phenyl Aliphatic Amines | Moderate to Good |

| 2-phenylquinazolin-4(3H)-one | Diphenyliodonium Triflate | CuI, Quinoline-based ligand, DMF, 130 °C | N-Phenyl-2-phenylquinazolin-4(3H)-one | 93% |

| Indoles/Pyrroles | Diphenyliodonium Triflate | Metal-free, DMF, 100 °C | C3-Phenylindoles/pyrroles | 38-43% |

The O-arylation of phenols and related compounds to form diaryl ethers is another significant application. This compound has been utilized in the phenylation of naphthols, demonstrating a unique reactivity pathway. In a notable one-pot reaction, 2-naphthol can undergo a double arylation, involving both C-arylation and O-arylation, when treated with diphenyliodonium triflate. nih.govresearchgate.net This process, which can be initiated under basic conditions, leads to the formation of 2-phenoxy-1-phenylnaphthalene. nih.govresearchgate.net The reaction proceeds sequentially, highlighting the reagent's ability to participate in forming both C-C and C-O bonds in a single operation. nih.gov

Table 2: O-Arylation of Naphthols with Diphenyliodonium Triflate

| Substrate | Arylating Agent | Conditions | Product | Yield |

| 2-Naphthol | Diphenyliodonium Triflate | General Procedure A | 2-Phenoxy-1-phenylnaphthalene | 74% |

| Naphthalen-1-ol | Diphenyliodonium Triflate | General Procedure A | 1-Phenoxy-4-phenylnaphthalene | 47% |

The synthesis of aryl sulfides is readily achieved through the S-arylation of thiols with diaryliodonium salts. This transformation is valuable for creating sulfur-containing compounds that are important in medicinal chemistry and materials science. Metal-free conditions have been developed for the reaction between thiols and diaryliodonium salts, often employing a strong organic base to facilitate the C–S bond formation under mild conditions. acs.org The method is applicable to a broad range of thiols, including aryl, heteroaryl, and alkyl variants, allowing for the synthesis of diverse diaryl and alkyl-aryl sulfides. acs.org DFT calculations suggest the reaction proceeds via an inner-sphere pathway involving an Ar₂I(SR) intermediate followed by reductive elimination. acs.org

Table 3: S-Arylation of Thiols with Diaryliodonium Salts

| Substrate (Thiol) | Arylating Agent | Conditions | Product Type | Yield |

| Various Aryl and Alkyl Thiols | Diaryliodonium Salts | Strong organic base, mild conditions | Aryl Sulfides | Good to Excellent |

| Thiols | o-OTf-substituted diaryliodonium salts | Not specified | Diarylsulfides | Good |

P-Arylation using diaryliodonium salts is an effective method for forming phosphorus-carbon bonds, leading to the synthesis of valuable organophosphorus compounds like phosphonium (B103445) salts and phosphine (B1218219) oxides. researchgate.netacs.org this compound and related salts can arylate tertiary phosphines to produce quaternary phosphonium salts. researchgate.net This transformation can be achieved under metal-free conditions, initiated by visible light, which promotes the formation of an electron donor-acceptor (EDA) complex between the phosphine and the iodonium salt. researchgate.net Alternatively, copper-catalyzed methods allow for the P-arylation of phosphorus nucleophiles such as H-phosphonates and diarylphosphine oxides at room temperature, often with high yields and short reaction times. acs.org

Table 4: P-Arylation using Diaryliodonium Salts

| Substrate | Arylating Agent | Conditions | Product Type |

| Tertiary Phosphines | Aryl(mesityl)iodonium triflates | Visible light, metal-free | Quaternary Phosphonium Salts |

| H-phosphonates, Diarylphosphine oxide | Diphenyliodonium salts | CuCl, room temperature | Aryl Phosphonates, Tertiary Phosphine Oxides |

Rearrangement Reactions

Beyond direct arylation, this compound can participate in more complex transformations, including rearrangement reactions.

An unexpected but synthetically interesting reaction occurs when diphenyliodonium triflate is heated in dimethyl sulfoxide (B87167) (DMSO). mdpi.comresearchgate.netnih.gov This reaction is postulated to proceed through the initial O-arylation of DMSO to form a sulfonium (B1226848) salt. mdpi.comresearchgate.net Subsequent deprotonation generates a sulfonium ylide, which then undergoes a nih.govmdpi.com-sigmatropic rearrangement known as the thia-Sommelet-Hauser rearrangement. mdpi.comresearchgate.netnih.gov Rearomatization of the intermediate yields 2-(methylthiomethyl)phenol, which can be easily oxidized to the corresponding sulfoxide upon purification on silica (B1680970) gel. mdpi.comresearchgate.net This reaction provides a novel pathway to substituted phenols and serves as a notable example of the reactivity of diaryliodonium salts with a common laboratory solvent. mdpi.com The yield of the reaction is sensitive to temperature, with optimal results observed around 120-140 °C. researchgate.net

Table 5: Effect of Temperature on the Thia-Sommelet-Hauser Rearrangement of Diphenyliodonium Triflate in DMSO

| Entry | Temperature (°C) | Time (h) | Yield of Sulfide 1 (%) |

| 1 | 110 | 24 | ~8 |

| 2 | 120 | 24 | ~40 |

| 3 | 130 | 24 | ~40 |

| 4 | 140 | 24 | ~40 |

| 5 | 150 | 24 | Sharp Drop |

Photochemical Applications in Synthesis

Upon exposure to ultraviolet (UV) radiation, this compound undergoes photolysis, leading to the generation of a strong Brønsted acid, trifluoromethanesulfonic acid. This property is the cornerstone of its utility in several photochemical applications.

Photoinitiated Cationic Polymerization

Diphenyliodonium triflate is extensively used as a photoinitiator for cationic polymerization. rsc.orgnih.gov This process is crucial in industries such as coatings, inks, adhesives, and microelectronics. nih.govnih.govnih.gov Upon irradiation with UV light, the compound decomposes to produce triflic acid, a superacid that can initiate the polymerization of a wide range of monomers. nih.govbeilstein-journals.org

The mechanism of photoinitiation involves the generation of cationic species that attack the monomer, initiating a chain reaction. nih.govwikipedia.org This method is particularly effective for the polymerization of epoxides and vinyl ethers. nih.govnih.govresearchgate.net One of the key advantages of using diphenyliodonium triflate is the lack of inhibition by atmospheric oxygen, a common issue in free-radical polymerization. nih.gov Furthermore, the polymerization can continue even after the light source is removed, a phenomenon known as dark curing. nih.gov

The efficiency of the polymerization can be influenced by the choice of anion, with non-nucleophilic anions like triflate leading to higher polymerization rates. nih.gov To enhance the sensitivity of the system to longer wavelengths of light (including the visible spectrum), photosensitizers can be employed. wikipedia.orgorganic-chemistry.orgambeed.com These sensitizers absorb light and then transfer energy to the iodonium salt, inducing its decomposition. nih.govorganic-chemistry.org

Table 1: Monomers Polymerized Using Diphenyliodonium Triflate as a Photoinitiator

| Monomer Class | Specific Examples | Application Areas |

|---|---|---|

| Epoxides | Cycloaliphatic epoxides, Aromatic diepoxides | Coatings, Adhesives |

| Vinyl Ethers | Isopropyl vinyl ether, Trimethylolpropane trivinyl ether | 3D Printing, Coatings |

| Cyclic Siloxanes | Octamethylcyclotetrasiloxane (D4) | Polysiloxane synthesis |

Photoacid Generation

The fundamental photochemical reaction of diphenyliodonium triflate is the generation of a strong acid upon exposure to light. beilstein-journals.org These compounds are known as photoacid generators (PAGs). nih.gov The process begins with the absorption of a photon, leading to the homolytic or heterolytic cleavage of a carbon-iodine bond. nih.govorganic-chemistry.org This generates highly reactive intermediates which subsequently react with a proton source, often the solvent or residual water, to produce trifluoromethanesulfonic acid (triflic acid). researchgate.netmdpi.comdiva-portal.org

The quantum yield, which is a measure of the efficiency of acid generation, is an important characteristic of a PAG. organic-chemistry.org The properties of the generated acid, such as its strength and mobility, are critical for its subsequent catalytic activity. acs.org The triflate anion is favored due to its non-nucleophilic nature and the high acidity of its corresponding acid. nih.gov

Mechanism of Photoacid Generation:

Photoexcitation: The diphenyliodonium cation absorbs a UV photon.

Bond Cleavage: The excited cation undergoes cleavage of the C-I bond, which can be either homolytic (forming radicals) or heterolytic (forming cations). nih.govdiva-portal.org

Hydrogen Abstraction: The reactive species generated abstract a hydrogen atom from a donor molecule (e.g., solvent). researchgate.net

Acid Formation: This results in the formation of a proton and the triflate anion, effectively generating triflic acid. researchgate.net

Photolithography

A major industrial application of diphenyliodonium triflate as a PAG is in photolithography, specifically in chemically amplified resists (CARs). rsc.orgnih.govacs.org CARs are essential for manufacturing microelectronic devices. acs.org

In this process, a thin film of a polymer resist containing the PAG is coated onto a substrate. When exposed to a pattern of light (e.g., deep-UV or EUV), the PAG generates acid in the illuminated areas. acs.org During a subsequent heating step (post-exposure bake), the photogenerated acid catalyzes a chemical reaction within the polymer matrix, such as the cleavage of acid-labile protecting groups. acs.org This catalytic reaction "amplifies" the initial photochemical event, as a single acid molecule can induce many chemical transformations. acs.org This change in the polymer's chemical structure leads to a difference in solubility between the exposed and unexposed regions, allowing for the development of a precise pattern.

The use of diphenyliodonium salts in CARs provides high sensitivity and allows for the creation of very fine features required in modern integrated circuits. acs.orgacs.org

Generation of Reactive Species for Functionalization

Beyond its use as a photoacid generator, diphenyliodonium triflate serves as a source for other reactive species in organic synthesis.

Formal "Ar+" Equivalents

Diphenyliodonium salts, including the triflate, are widely used as electrophilic arylating agents, effectively acting as a source of a phenyl cation ("Ar+") equivalent. ambeed.com They are employed in a variety of transition-metal-free arylation reactions to form carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgwikipedia.org These salts can arylate a range of nucleophiles, including phenols, enolates, and amines. beilstein-journals.orgambeed.com

The reactivity is driven by the hypervalent nature of the iodine atom, which makes the phenyl groups susceptible to nucleophilic attack. The triflate anion is a good leaving group, facilitating the aryl transfer.

Table 2: Examples of Nucleophiles Arylated by Diphenyliodonium Triflate

| Nucleophile Type | Product Type |

|---|---|

| Phenols | Diaryl ethers |

| Enolates | α-Aryl ketones/esters |

| Amines | Aryl amines |

Generation of CF3 radicals via related compounds

While diphenyliodonium triflate itself is not a direct source of trifluoromethyl (CF3) radicals, closely related hypervalent iodine and sulfonium triflate salts are effective reagents for this purpose. The trifluoromethanesulfonate (triflate) anion is generally stable, but under specific reductive or photochemical conditions, related compounds can generate CF3 radicals. rsc.orgresearchgate.net

For instance, S-(trifluoromethyl)diphenylsulfonium triflate can generate CF3 radicals upon reaction with a reducing agent. rsc.org Similarly, other trifluoromethylating reagents based on sulfonium or iodonium scaffolds can release CF3 radicals under photoredox catalysis. organic-chemistry.orgresearchgate.net These radicals are highly valuable for introducing the trifluoromethyl group into organic molecules, a common strategy in medicinal chemistry to alter a drug candidate's metabolic stability and electronic properties. nih.govmdpi.com The generation of the CF3 radical often proceeds via single-electron transfer (SET) to the reagent, leading to the fragmentation of the molecule and release of the radical. organic-chemistry.org

Applications in Advanced Materials

This compound is a key component in the formulation of various advanced materials due to its role as an efficient photoacid generator (PAG). Upon exposure to ultraviolet (UV) radiation, it decomposes to generate a strong Brønsted acid, which can initiate a variety of chemical reactions, most notably cationic polymerization. This property is harnessed to produce highly cross-linked polymers with specialized characteristics suitable for demanding applications.

In the coatings and inks industry, this compound serves as a photoinduced cationic polymerization initiator, which is crucial for achieving high-quality and rapidly curing products. echemi.com When added to formulations containing monomers such as epoxides, vinyl ethers, or oxetanes, it allows for curing to be initiated by light. This process, known as UV curing, is significantly faster than traditional thermal curing methods and is performed at ambient temperatures, which is advantageous for heat-sensitive substrates.

The use of this photoinitiator leads to the formation of coatings with high cross-link density, resulting in exceptional properties such as:

High scratch and abrasion resistance: The robust, interconnected polymer network provides a durable surface.

Excellent chemical resistance: The cured coatings can withstand exposure to a wide range of chemicals and solvents. americandurafilm.com

Superior gloss and clarity: The rapid, controlled curing process often results in smooth, high-gloss finishes.

Similarly, in the adhesives sector, this compound is used to formulate high-strength, fast-curing adhesives. echemi.com These light-cured adhesives are employed for bonding diverse materials like metals, plastics, and ceramics. echemi.com The ability to command the bonding process with light is particularly valuable in precision assembly operations, such as in the manufacturing of electronic components and automotive parts. echemi.com

Table 1: Properties of UV-Cured Coatings Initiated by this compound

| Property | Benefit | Industrial Application |

| Rapid Cure Speed | Increased production throughput; reduced energy consumption compared to thermal curing. | Automotive coatings, graphic arts, wood finishes |

| High Cross-link Density | Enhanced durability, hardness, and chemical resistance. | Protective coatings for electronics, industrial flooring |

| Low Volatile Organic Compounds (VOCs) | Environmentally friendly formulations that comply with stringent regulations. | "Green" coatings, food packaging inks |

| Cure on Demand | Precise control over the curing process, allowing for alignment of parts before bonding. | Assembly of optical components, medical devices |

In the field of dentistry, photo-activated resin-based composites are essential for restorations such as fillings, veneers, and cements. While the specific compound Diphenyliodonium hexafluorophosphate (B91526) (DPIHP) is more commonly cited in dental research, the functional principle is directly applicable to this compound. nih.gov These iodonium salts are incorporated into dental resin formulations as part of the photoinitiator system.

When a dentist uses a curing light, the iodonium salt generates an acid that initiates the polymerization of methacrylate (B99206) or epoxy monomers in the composite paste. nih.gov This transforms the soft paste into a hard, durable solid that mimics the properties of natural tooth structure. The inclusion of iodonium salts can influence key properties of the final restoration, including its degree of conversion, mechanical strength, and color stability. nih.gov Research into these initiator systems aims to optimize the balance between curing efficiency and the long-term aesthetic and functional performance of the dental material. nih.gov

This compound is categorized as an "electronic grade" chemical, highlighting its importance in the microelectronics industry. Its primary function is as a photoacid generator (PAG) in chemically amplified photoresists. elexbiotech.com Photoresists are light-sensitive materials used in photolithography to create the intricate patterns of circuits on semiconductor wafers.

The process involves the following steps:

A thin layer of photoresist, containing the polymer matrix and this compound, is coated onto a silicon wafer.

The wafer is exposed to UV light through a photomask that defines the desired circuit pattern.

In the exposed regions, the this compound generates trifluoromethanesulfonic acid.

During a subsequent post-exposure bake, the generated acid catalyzes a chemical reaction (such as deprotection) in the surrounding polymer matrix, changing its solubility.

A developer solvent is used to wash away either the exposed (positive resist) or unexposed (negative resist) regions, leaving the desired pattern on the wafer.

The efficiency and resolution of this process are critically dependent on the properties of the PAG. This compound is favored for its high quantum yield (efficiency of acid generation) and the generation of a very strong, yet non-nucleophilic, acid, which allows for clean, high-resolution patterning. elexbiotech.com It is also used in the formulation of electronic packaging materials, where its ability to initiate rapid curing provides excellent electrical insulation and protection for microelectronic components. echemi.com

Table 2: Role of this compound in Photolithography

| Parameter | Function of this compound | Impact on Microfabrication |

| Acid Generation | Acts as a photoacid generator (PAG) upon UV exposure. | Initiates the chemical change in the photoresist polymer. |

| Catalytic Action | The generated acid catalyzes a solubility-changing reaction in the polymer. | Enables the "chemically amplified" nature of the resist, increasing sensitivity. |

| Pattern Definition | Allows for precise, light-defined areas of acid generation. | Achieves high-resolution patterns necessary for modern microchips. |

The ability to control polymerization using light makes this compound a valuable tool in material science for creating materials with customized, or "tailored," properties. echemi.com By modulating the intensity, duration, and spatial distribution of the light source, researchers and engineers can control the extent and location of curing within a polymer matrix.

This control enables the fabrication of functionally graded materials, where the mechanical or chemical properties change gradually across the material. For instance, in composite materials consisting of reinforcing fibers within a polymer matrix, this compound can be used for in-situ curing of the matrix resin. echemi.com This controlled curing can enhance the performance of the composite and can be used to create gradient-structured composites with specifically engineered properties. echemi.com This approach is also fundamental to additive manufacturing (3D printing) technologies like stereolithography (SLA) and digital light processing (DLP), where it allows for the layer-by-layer creation of complex 3D structures with high precision. echemi.com

In the search for sustainable energy solutions, research has explored the solar-driven conversion of carbon dioxide (CO2) into chemical fuels. This process often relies on photocathodes, which must be efficient, selective, and durable. A significant challenge is improving the selectivity of the photocathode to ensure that the solar energy drives CO2 reduction rather than other competing reactions, like the reduction of water to hydrogen.

Recent studies have shown that molecular coatings can dramatically improve the performance of semiconductor photocathodes. figshare.com While the specific research highlighted the use of an N,N′-(1,4-phenylene)bispyridinium ditriflate salt, the principle demonstrates the utility of organic triflate salts in this application. figshare.com An organic coating was generated in situ on a chalcogenide photocathode from this salt in the electrolyte. figshare.com This molecular layer was found to provide a 30-fold increase in selectivity towards CO2 reduction products while simultaneously protecting the photocathode and reducing corrosion by at least 10-fold. figshare.com This dual functionality—enhancing selectivity and durability—highlights the promise of using advanced organic molecules like this compound and related triflate salts to create hybrid solid-state-molecular systems for efficient solar fuel production. figshare.com

Emerging Research Directions and Future Perspectives

Green Chemistry and Sustainable Synthesis

A significant thrust in modern synthetic chemistry is the development of environmentally benign processes. Research involving diphenyliodonium (B167342) trifluoromethanesulfonate (B1224126) is increasingly aligned with the principles of green chemistry, focusing on sustainable synthesis routes and reaction conditions.

Recent advancements have focused on replacing hazardous solvents traditionally used in the synthesis of diaryliodonium salts. One notable development is the establishment of one-pot synthesis routes for diaryliodonium triflates using ethyl acetate (B1210297), a more sustainable solvent alternative. These methods have been shown to be scalable, with some protocols demonstrating impressively low E-factors (a measure of waste produced) without the need for purifying reagents or solvents bldpharm.com. Such protocols not only reduce the environmental impact but also streamline the production of these valuable reagents. The use of visible light in photoredox catalysis involving diaryliodonium salts also represents a greener approach, often allowing for reactions to proceed under milder conditions and reducing the need for harsh reagents nih.gov.

Flow chemistry, or continuous-flow processing, has emerged as a powerful tool for the synthesis of diaryliodonium triflates, including diphenyliodonium trifluoromethanesulfonate. This technology offers significant advantages over traditional batch processes, particularly in terms of safety, scalability, and efficiency. The synthesis of diaryliodonium salts is often highly exothermic, posing a substantial safety risk on a large scale. Continuous-flow microreactors provide excellent heat dissipation, mitigating the risk of thermal runaway .

A safe and scalable synthesis of a wide array of diaryliodonium triflates has been achieved using a practical continuous-flow design, with residence times as short as a few seconds, allowing for gram-scale production in a time-efficient manner nih.gov. This approach is not only safer but also allows for precise control over reaction parameters, leading to higher yields and purity. The development of such continuous processes is pivotal for the industrial application of diaryliodonium salts in a more sustainable and economical fashion.

Chemo-, Regio-, and Stereoselective Transformations

The ability to control the selectivity of chemical reactions is a cornerstone of modern organic synthesis. This compound and related diaryliodonium salts are instrumental in achieving high levels of chemo-, regio-, and stereoselectivity in arylation reactions.

In metal-free reactions, the chemoselectivity of unsymmetrical diaryliodonium salts is often governed by electronic factors, with the more electron-deficient aryl group being preferentially transferred semanticscholar.org. This principle has been applied to the selective α-arylation of carbonyl compounds. Furthermore, the use of "dummy" ligands, such as anisyl groups, on the iodine atom can direct the transfer of the desired aryl group with high chemoselectivity in the N-arylation of amino acid derivatives .

Regioselectivity is a critical aspect of C-H functionalization reactions. For instance, palladium-catalyzed C-H arylation of 2-phenylimidazo[1,2-α]pyridine using diphenyliodonium triflate can be directed to selectively occur at the C3 position adipogen.com. Similarly, highly regioselective C3-arylation of thiophenes has been achieved. The choice of catalyst and reaction conditions plays a crucial role in determining the regiochemical outcome. While high para-selectivity is common in electrophilic aromatic substitution pathways for synthesizing diaryliodonium salts, this can also be a limitation, making certain isomers difficult to access ambeed.com.

Stereoselectivity has also been addressed, with studies showing that N-arylation of amino acid esters using diaryliodonium salts can proceed with retention of the enantiomeric excess . This is crucial for the synthesis of chiral molecules with defined stereochemistry.

Bioconjugation and Peptide Modification

The site-selective modification of biomolecules is a rapidly growing field with significant applications in drug discovery, diagnostics, and fundamental biological studies. Diaryliodonium salts, including functionally modified versions of this compound, are emerging as valuable reagents for the chemoselective modification of peptides and proteins.

A novel method for the late-stage modification of peptides and proteins at cysteine residues in aqueous buffer has been developed using diaryliodonium salts. This reaction forms a stable thioether linkage and has been successfully applied to an affibody and a histone protein nih.gov. The proposed mechanism involves the nucleophilic attack of the cysteine thiolate on the electrophilic iodine(III) center, followed by reductive elimination.

Furthermore, a transition metal-free method for the N-arylation of amino acid esters has been developed using unsymmetrical diaryliodonium salts. This approach is notable for its high chemoselectivity and the retention of the amino acid's stereochemistry . The ability to selectively arylate specific amino acid residues in the presence of other nucleophilic groups is a significant challenge that these reagents help to address. For instance, chemoselective arylation of amides in unprotected polypeptides has been achieved, demonstrating the potential to target less reactive functional groups .

The table below summarizes some examples of peptide and amino acid modifications using diaryliodonium salts.

| Biomolecule Target | Reagent Type | Bond Formed | Key Features |

| Cysteine Residues in Peptides/Proteins | Diaryliodonium Salts | Thioether | Chemoselective, late-stage modification in aqueous buffer. nih.gov |

| Amino Acid Esters | Unsymmetrical Diaryliodonium Salts | C-N | Transition metal-free, high chemoselectivity, retention of enantiomeric excess. |

| Amides in Polypeptides | Diaryliodonium Salts | C-N (amide) | Chemoselective arylation of less reactive amide groups. |

Catalytic Systems and Catalyst Development

The reactivity of this compound is often harnessed and controlled through the use of catalytic systems. The development of novel catalysts and catalytic methods is a key area of research to expand the synthetic utility of this reagent.

Diphenyliodonium triflate is widely used in transition metal-catalyzed cross-coupling reactions, particularly with palladium and copper catalysts adipogen.com. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under milder conditions than are often possible with traditional aryl halides. For example, the unmasked 2-phenylquinazolin-4(3H)-one can be N-phenylated with diphenyliodonium triflate using a copper(I) catalyst adipogen.com.

A particularly innovative area is the synergistic combination of copper catalysis and photoredox catalysis. This dual catalytic approach has provided a general platform for challenging transformations, such as the decarboxylative sp3 C-N coupling of alkyl carboxylic acids with N-nucleophiles coledeforest.comnih.gov. In these systems, a photocatalyst, upon excitation by visible light, engages in a redox cycle that generates an alkyl radical from the carboxylic acid (activated as an iodonium (B1229267) salt). Concurrently, a copper catalyst facilitates the coupling of this alkyl radical with the N-nucleophile coledeforest.com. The presence of both the copper catalyst and the photoredox catalyst under light irradiation is often crucial for achieving high reaction efficiency nih.gov.

Red-light-mediated copper-catalyzed photoredox catalysis has been employed to achieve a regioselectivity switch in the difunctionalization of alkenes. This strategy allows for the controlled, sequential generation of radicals, leading to the installation of a trifluoromethyl group at the α-position of an alkene, a challenging transformation to achieve selectively scbt.comnih.gov. This approach highlights the potential of combining this compound (or related trifluoromethylating agents) with sophisticated catalytic systems to achieve previously inaccessible chemical transformations.

Unexpected Reactivity and Side Reactions